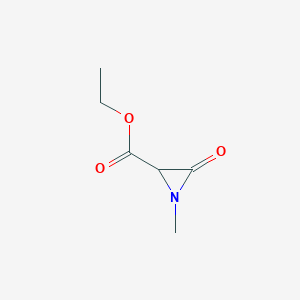
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethyl 2-oxo-3-aziridinecarboxylate or EMCA, and it belongs to the aziridine family of compounds. The aziridine ring is a three-membered heterocycle that contains one nitrogen and two carbon atoms. EMCA has a unique structure that makes it an attractive candidate for various applications.
作用機序
The mechanism of action of EMCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. EMCA has been shown to form adducts with DNA, leading to DNA damage and cell death. It can also inhibit enzymes involved in DNA replication and repair, leading to further DNA damage.
生化学的および生理学的効果
EMCA has been shown to have several biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, leading to altered drug metabolism and toxicity. EMCA has been shown to have a low toxicity profile, making it a potentially safe and effective anticancer agent.
実験室実験の利点と制限
EMCA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for various applications. It has a low toxicity profile, making it safe for use in cell-based assays and animal studies. However, EMCA has some limitations, including its instability under certain conditions and its limited solubility in water.
将来の方向性
There are several future directions for research on EMCA. One area of interest is the development of new synthetic methods for EMCA that are more efficient and sustainable. Another area of interest is the elucidation of the mechanism of action of EMCA, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential applications of EMCA in materials science and other fields should be explored further.
合成法
The synthesis of EMCA is achieved through a multi-step process involving the reaction of ethyl diazoacetate with methyl isocyanate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of EMCA with excellent purity.
科学的研究の応用
EMCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EMCA is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
特性
CAS番号 |
170940-19-9 |
|---|---|
製品名 |
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)4-5(8)7(4)2/h4H,3H2,1-2H3 |
InChIキー |
DLRHAIKESIBWRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)N1C |
正規SMILES |
CCOC(=O)C1C(=O)N1C |
同義語 |
2-Aziridinecarboxylicacid,1-methyl-3-oxo-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




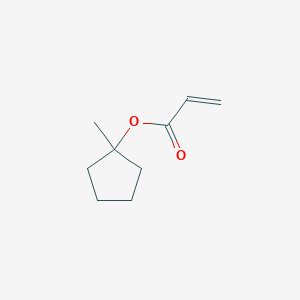
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
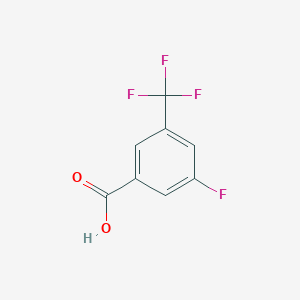
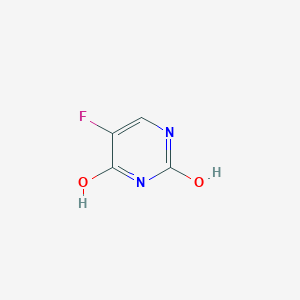
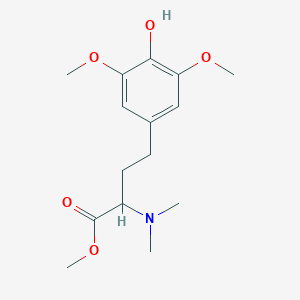
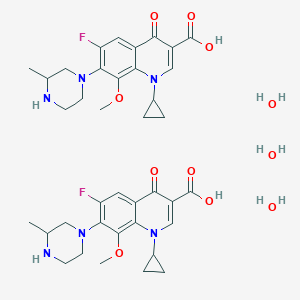
![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
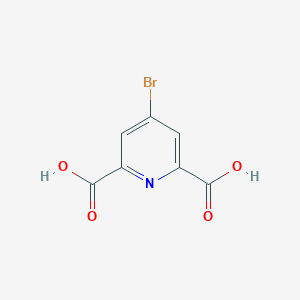
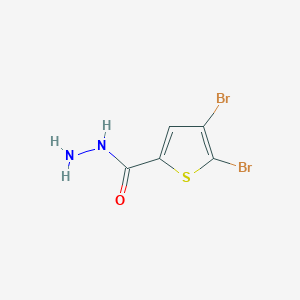
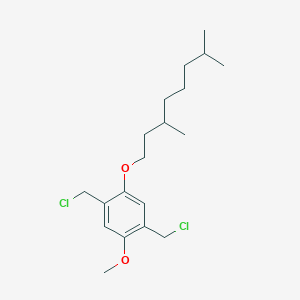
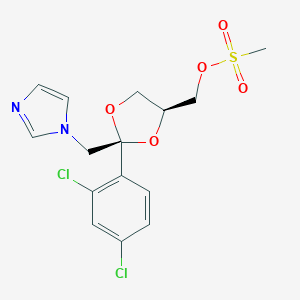
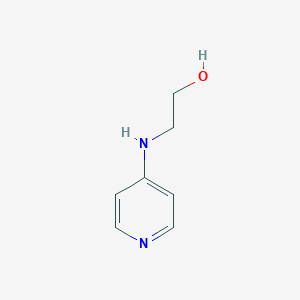
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)